十二烷酸十一烷基酯

描述

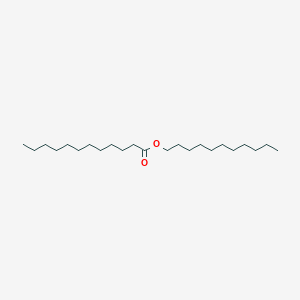

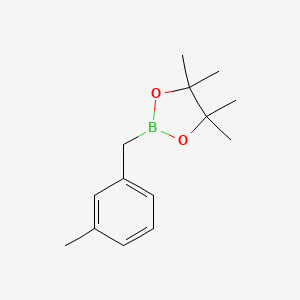

“Dodecanoic acid, undecyl ester” is a compound with the molecular formula C23H46O2 . It is also known by other names such as “undecyl dodecanoate” and "Undecyl laurate" . The molecular weight of this compound is 354.6 g/mol .

Molecular Structure Analysis

The molecular structure of “Dodecanoic acid, undecyl ester” is represented by the InChI code:InChI=1S/C23H46O2/c1-3-5-7-9-11-13-15-17-19-21-23(24)25-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCC(=O)OCCCCCCCCCCC . Chemical Reactions Analysis

Esters, including “Dodecanoic acid, undecyl ester”, typically undergo a reaction called hydrolysis, which is the splitting of the ester compound with water . This reaction can be catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst .Physical and Chemical Properties Analysis

“Dodecanoic acid, undecyl ester” has a molecular weight of 354.6 g/mol . It has a XLogP3-AA value of 10.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 21 rotatable bonds . Its exact mass and monoisotopic mass are both 354.349780706 g/mol . The topological polar surface area is 26.3 Ų .科学研究应用

驱避作用

- 十二烷酸十一烷基酯及其类似物对埃及伊蚊(即黄热病蚊)表现出很强的驱避作用。这些化合物(包括十一酸丁酯和十二酸甲酯)在某些情况下显示出的活性高于避蚊胺,表明它们具有作为有效驱蚊剂的潜力 (Cantrell 等人,2020 年)。

化学分解研究

- 关于酰基过氧化物(具体是十二酰基过氧化物)在苯中的分解的研究已将十一烷基十二烷酸酯确定为主要产物之一。这项研究有助于了解十一烷基十二烷酸酯等化合物在特定环境中的化学行为和相互作用 (Y. Liu,1982 年)。

抗真菌活性

- 十二烷酸十一烷基酯已被合成并对其抗真菌特性进行了研究。此类研究对于探索其在药物应用中的潜在用途至关重要 (A. Saeed,2003 年)。

合成技术

- 对相关化合物(如十二烷基硬脂酸酯)的无溶剂合成研究提供了对包括十一烷基十二烷酸酯在内的酯类的有效且环保的生产方法的见解 (Jia Si-yuan,2007 年)。

毒性和安全性研究

- 已研究了包括十二烷酸酯在内的各种羧酸酯的毒性,这对于了解它们在各种应用中的安全性至关重要 (J. Firman 等人,2018 年)。

药物应用

- 十二烷酸十一烷基酯及其降解产物已被探索用作药物赋形剂,重点关注它们的相行为和溶血活性。这对于开发安全有效的药物制剂至关重要 (D. Lundberg 等人,2004 年)。

催化研究

- 该化合物已用于与酯类的催化合成相关的研究中,提供了对对工业应用很重要的化学反应和过程的见解 (Aki Izumi 等人,2006 年)。

作用机制

Target of Action

Dodecanoic acid, undecyl ester, also known as undecyl dodecanoate, primarily targets a range of microorganisms . It has been found to exhibit antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains, as well as fungal strains .

Mode of Action

It is known that the compound interacts with these microorganisms, leading to their inhibition . The compound’s antimicrobial activity varies depending on the species of the organisms .

Biochemical Pathways

It is known that the compound’s antimicrobial activity results in the inhibition of the growth and proliferation of targeted microorganisms .

Result of Action

The primary result of undecyl dodecanoate’s action is the inhibition of targeted microorganisms. This leads to a decrease in the population of these organisms, thereby mitigating their harmful effects . The compound has been found to cause significant morphological changes in these organisms, including cell distortion and destruction .

Action Environment

The action of undecyl dodecanoate can be influenced by various environmental factors. For instance, the compound has been isolated from oil-contaminated sites, suggesting that it may be particularly effective in such environments . .

生化分析

Biochemical Properties

Dodecanoic acid, undecyl ester is involved in several biochemical reactions . It has been characterized as a biosurfactant, a compound that reduces surface tension and increases solubility, which can enhance the bioavailability of certain molecules .

Cellular Effects

The cellular effects of Dodecanoic acid, undecyl ester are diverse and complex. It has been found to have antimicrobial activity, inhibiting the growth of certain bacteria and fungi . This suggests that Dodecanoic acid, undecyl ester may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Dodecanoic acid, undecyl ester involves its role as an ester. Esters are known to undergo hydrolysis, a reaction catalyzed by either an acid or a base . This reaction results in the formation of a carboxylic acid and an alcohol . This process could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

Dodecanoic acid, undecyl ester is involved in fatty acid metabolism . It is known to interact with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that the compound can interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

undecyl dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-3-5-7-9-11-13-15-17-19-21-23(24)25-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNXONYKMEEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)

![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)

![2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132268.png)

![2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132274.png)

![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)

![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)